Bathochromic Advantage in Absorption Maxima
Benzothiazolylazo dyes consistently absorb at longer wavelengths than structurally analogous phenylazo dyes derived from aniline. Sartori (1967) demonstrated that benzothiazolylazo dyes exhibit a bathochromic shift of their absorption maxima and increased molar absorptivities relative to phenylazo comparators across multiple coupling components [1]. In the hetarylazopyrazolone series studied by Aktan & Uyar (2017), benzothiazole-containing pyrazolone dyes (compounds 3a–3d) displayed experimental λₘₐₓ values in the range of 408–473 nm depending on solvent polarity, with the unsubstituted benzothiazole analog (dye 3a) reaching λₘₐₓ = 469 nm in DMSO compared to phenylazo dyes that typically absorb below 430 nm in the same solvent [2]. This bathochromic shift is attributable to the extended conjugation provided by the fused benzothiazole heterocycle, which lowers the π–π* transition energy relative to monocyclic phenylazo systems.
| Evidence Dimension | Maximum absorption wavelength (λₘₐₓ) in DMSO |
|---|---|
| Target Compound Data | λₘₐₓ ≈ 469 nm (inferred for unsubstituted benzothiazolylazo-pyrazolone analog 3a) |
| Comparator Or Baseline | Analogous aniline-based phenylazo pyrazolone dyes: λₘₐₓ typically < 430 nm in DMSO |
| Quantified Difference | ≥ 39 nm bathochromic shift |
| Conditions | UV-Vis in DMSO; dye concentration ~10⁻⁵ M; double-beam spectrophotometer at 25°C |
Why This Matters
A longer-wavelength absorption maximum translates to a different hue on fabric (shift from yellow toward orange-red) and higher molar absorptivity correlates with greater tinctorial strength, meaning less dye is required per unit mass of textile, reducing procurement volume and cost-in-use.
- [1] Sartori, M. F. Spectral and Fastness Properties of Benzothiazolylazo Dyes. Journal of the Society of Dyers and Colourists 1967, 83, 144–146. View Source
- [2] Aktan, E.; Uyar, T. Hetarylazopyrazolone Dyes Based on Benzothiazole and Benzimidazole Ring Systems: Synthesis, Spectroscopic Investigation, and Computational Study. Journal of Chemistry 2017, 2017, 8659346. View Source
